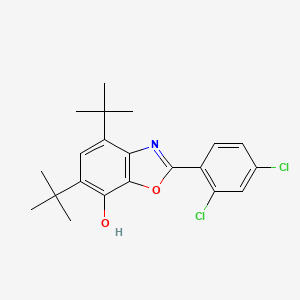![molecular formula C17H25NO B4971794 [1-(4-phenylcyclohexyl)-2-pyrrolidinyl]methanol](/img/structure/B4971794.png)
[1-(4-phenylcyclohexyl)-2-pyrrolidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-phenylcyclohexyl)-2-pyrrolidinyl]methanol (PCP) is a synthetic dissociative drug that was first synthesized in the 1950s. It was initially developed as an anesthetic, but its use in human medicine was discontinued due to its adverse side effects. PCP has since been used recreationally and has become a popular drug of abuse. Despite its reputation as a recreational drug, PCP has potential scientific research applications, which will be discussed in
Mécanisme D'action
[1-(4-phenylcyclohexyl)-2-pyrrolidinyl]methanol acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. The NMDA receptor plays a crucial role in learning and memory, and its dysfunction has been implicated in several neurological and psychiatric disorders. [1-(4-phenylcyclohexyl)-2-pyrrolidinyl]methanol's antagonism of the NMDA receptor leads to a disruption of glutamatergic neurotransmission, which is thought to underlie its dissociative effects.
Biochemical and physiological effects
[1-(4-phenylcyclohexyl)-2-pyrrolidinyl]methanol has several biochemical and physiological effects. It increases dopamine and norepinephrine release in the brain, which contributes to its stimulant effects. It also increases glutamate release in the prefrontal cortex, which is thought to contribute to its cognitive and perceptual effects. [1-(4-phenylcyclohexyl)-2-pyrrolidinyl]methanol can also cause respiratory depression, hypertension, and tachycardia.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(4-phenylcyclohexyl)-2-pyrrolidinyl]methanol has several advantages for lab experiments. It induces a dissociative state in animals, which can be used to study the neural mechanisms underlying consciousness and perception. It can also be used to study the effects of dissociative drugs on the brain. However, there are also limitations to using [1-(4-phenylcyclohexyl)-2-pyrrolidinyl]methanol in lab experiments. Its effects can be unpredictable, and it can cause adverse physiological effects in animals.
Orientations Futures
There are several future directions for research on [1-(4-phenylcyclohexyl)-2-pyrrolidinyl]methanol. One direction is to study its effects on neural plasticity and neurogenesis. Another direction is to study its potential therapeutic effects in neurological and psychiatric disorders. [1-(4-phenylcyclohexyl)-2-pyrrolidinyl]methanol's ability to disrupt glutamatergic neurotransmission may make it a promising candidate for the treatment of disorders such as depression, anxiety, and schizophrenia. Finally, further research is needed to better understand the long-term effects of [1-(4-phenylcyclohexyl)-2-pyrrolidinyl]methanol use on the brain and behavior.
Méthodes De Synthèse
[1-(4-phenylcyclohexyl)-2-pyrrolidinyl]methanol is synthesized by the reaction of piperidine, phenylcyclohexyl chloride, and sodium borohydride. The reaction produces [1-(4-phenylcyclohexyl)-2-pyrrolidinyl]methanol in its hydrochloride salt form, which is a white crystalline powder.
Applications De Recherche Scientifique
[1-(4-phenylcyclohexyl)-2-pyrrolidinyl]methanol has potential scientific research applications due to its ability to induce a dissociative state in animals. This dissociative state is characterized by a loss of consciousness and a disconnection from the surrounding environment. [1-(4-phenylcyclohexyl)-2-pyrrolidinyl]methanol has been used in animal models to study the neural mechanisms underlying consciousness and perception. It has also been used to study the effects of dissociative drugs on the brain.
Propriétés
IUPAC Name |
[1-(4-phenylcyclohexyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c19-13-17-7-4-12-18(17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-3,5-6,15-17,19H,4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCRZXZJFPXUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCC(CC2)C3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Phenylcyclohexyl)pyrrolidin-2-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B4971711.png)
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(3-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B4971719.png)
![2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4971727.png)
![8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline](/img/structure/B4971738.png)
![4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4971746.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4971751.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4971754.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B4971759.png)
![2-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4971768.png)

![6-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4971789.png)
![4-{3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4971800.png)
![2-{1-ethyl-8-[(2'-methyl-3-biphenylyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-3-yl}acetamide](/img/structure/B4971808.png)
![ethyl [(2-methoxydibenzo[b,d]furan-3-yl)amino](phenyl)acetate](/img/structure/B4971822.png)